

# Aprotinin: A Technical Guide to its Discovery, Mechanism, and Research History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Aprotinin**, a serine protease inhibitor, has a rich and complex history in biomedical research and clinical practice. Initially identified for its ability to inhibit pancreatic enzymes, its therapeutic potential was later realized in the context of reducing blood loss during major surgeries. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the storied history of **aprotinin** in research, offering valuable insights for professionals in drug development and related scientific fields.

## **Discovery and Early History**

**Aprotinin**, also known as bovine pancreatic trypsin inhibitor (BPTI), was first isolated in the 1930s through the independent work of researchers in Germany and the United States.

- 1930: Researchers in Germany first identified a "kallikrein inactivator" from bovine parotid glands.
- 1936: M. Kunitz and J.H. Northrop isolated and crystallized a trypsin inhibitor from bovine pancreas, a landmark achievement in protein chemistry. This laid the groundwork for future investigations into its properties and potential applications.



Initially, its ability to inhibit pancreatic enzymes led to its use in treating acute pancreatitis, with the rationale of preventing the self-digestion of the pancreas.[1]

## Mechanism of Action: A Potent Serine Protease Inhibitor

**Aprotinin** is a competitive inhibitor of several serine proteases. It forms stable, reversible complexes with these enzymes, effectively blocking their proteolytic activity. The primary targets of **aprotinin** include:

- Trypsin: A key digestive enzyme.
- Chymotrypsin: Another important digestive enzyme.
- Plasmin: The principal enzyme responsible for the breakdown of fibrin clots (fibrinolysis).
- Plasma and Tissue Kallikrein: Enzymes involved in the inflammatory response and the intrinsic pathway of coagulation.

By inhibiting these proteases, **aprotinin** exerts its effects on several physiological pathways, most notably the coagulation and fibrinolytic systems.

## **Inhibition of Fibrinolysis**

The primary mechanism for **aprotinin**'s hemostatic effect is the potent inhibition of plasmin. By neutralizing plasmin, **aprotinin** prevents the degradation of fibrin clots, thereby reducing bleeding. This antifibrinolytic activity was the basis for its widespread use in cardiac surgery.

## **Modulation of the Coagulation Cascade**

**Aprotinin**'s inhibition of plasma kallikrein has an upstream effect on the intrinsic pathway of coagulation. Kallikrein is involved in the activation of Factor XII, a key initiator of this pathway. By inhibiting kallikrein, **aprotinin** can attenuate the activation of the intrinsic coagulation cascade.



# Quantitative Data: Inhibitory Activity and Clinical Efficacy

The potency of **aprotinin** as a protease inhibitor is quantified by its inhibitory constant (Ki), with lower values indicating stronger inhibition. Its clinical efficacy has been measured in numerous trials, primarily focusing on the reduction of blood loss and the need for transfusions.

Table 1: Inhibitory Constants (Ki) of Aprotinin for

**Various Serine Proteases** 

| Target Protease | Species            | Ki Value (Molar)        |  |
|-----------------|--------------------|-------------------------|--|
| Trypsin         | Bovine             | 6.0 x 10 <sup>-14</sup> |  |
| Trypsinogen     | Bovine             | 1.8 x 10 <sup>-6</sup>  |  |
| Chymotrypsin    | Bovine             | 9.0 x 10 <sup>-9</sup>  |  |
| Plasmin         | Human              | 2.3 x 10 <sup>-10</sup> |  |
| Kallikrein      | Porcine Pancreatic | 1.0 x 10 <sup>-9</sup>  |  |
| Kallikrein      | Porcine Urinary    | 1.7 x 10 <sup>-9</sup>  |  |
| Kallikrein      | Human Urinary      | 9.0 x 10 <sup>-9</sup>  |  |
| Kallikrein      | Porcine Plasma     | 3.0 x 10 <sup>-8</sup>  |  |
| Elastase        | Human Leukocyte    | 3.5 x 10 <sup>-6</sup>  |  |
| Urokinase       | Single Chain       | 2.7 x 10 <sup>-5</sup>  |  |
| Urokinase       | Two Chains         | 2.5 x 10 <sup>-5</sup>  |  |

Data sourced from Interchim technical documentation.[2]

## Table 2: Summary of Key Clinical Trial Data for Aprotinin in Cardiac Surgery



| Trial / Study                                                                    | Year | Patient Population                              | Key Findings                                                                                                                                                                 |
|----------------------------------------------------------------------------------|------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Royston et al.                                                                   | 1987 | Repeat open-heart<br>surgery                    | Mean blood loss: 286 ml (Aprotinin) vs. 1509 ml (Control). Blood transfusion requirements were eightfold higher in the control group.[3]                                     |
| Cumulative Meta-<br>analysis                                                     | 2005 | Cardiac surgery (64<br>RCTs from 1987-<br>2002) | Aprotinin greatly decreased the need for perioperative transfusion, with the odds ratio stabilizing at 0.25 by 1992.[4]                                                      |
| BART (Blood<br>Conservation Using<br>Antifibrinolytics in a<br>Randomized Trial) | 2008 | High-risk cardiac<br>surgery                    | Aprotinin showed a trend towards increased mortality compared to tranexamic acid and aminocaproic acid, leading to its market withdrawal.[5]                                 |
| Mixed Treatment<br>Meta-analysis<br>(including BART data)                        | 2013 | Cardiac surgery (88<br>trials)                  | No demonstrated difference in mortality between aprotinin and other antifibrinolytic agents. Aprotinin was numerically superior in reducing re- exploration for bleeding.[6] |

## **Experimental Protocols**



Detailed experimental protocols are crucial for understanding the research that has defined our knowledge of **aprotinin**. Below are representative methodologies for key assays and clinical trials.

## **Protocol for Trypsin Inhibition Assay using BAPNA**

This protocol outlines a standard method for determining the inhibitory activity of **aprotinin** against trypsin, using the chromogenic substrate N $\alpha$ -Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Objective: To quantify the trypsin inhibitor units (TIU) of an **aprotinin** sample.

Principle: Trypsin hydrolyzes BAPNA, releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm. The presence of **aprotinin** inhibits this reaction, and the degree of inhibition is proportional to the **aprotinin** concentration.

#### Materials:

- Aprotinin solution
- Trypsin solution (e.g., 0.025 mg/mL in 1 mM HCl)
- BAPNA solution (0.1% w/v in deionized water)
- Triethanolamine buffer (200 mM, with 20 mM CaCl<sub>2</sub>, pH 7.8 at 25°C)
- 1 mM HCl
- 0.9% NaCl
- Spectrophotometer and cuvettes

#### Procedure:

 Prepare Reagents: Prepare all solutions as described above. The BAPNA solution may require gentle heating (not exceeding 65°C) to fully dissolve.[7]



- Set up Reaction Mixtures: In separate cuvettes, prepare "Uninhibited," "Inhibited," and
   "Blank" reactions as follows:
  - Uninhibited: 1.60 mL Buffer, 0.20 mL Trypsin solution, 0.20 mL 0.9% NaCl.
  - Inhibited: 1.60 mL Buffer, 0.20 mL Trypsin solution, 0.20 mL **Aprotinin** solution.
  - Blank: 1.60 mL Buffer, 0.20 mL 1 mM HCl, 0.20 mL 0.9% NaCl.
- Equilibration: Mix the contents of each cuvette by inversion and allow them to equilibrate to 25°C in the spectrophotometer.
- Initiate Reaction: To each cuvette, add 1.00 mL of the BAPNA solution. Immediately mix by inversion.
- Spectrophotometric Measurement: Record the increase in absorbance at 405 nm for approximately 5 minutes.
- · Calculate Results:
  - Determine the rate of change in absorbance per minute ( $\Delta A405$ /min) from the linear portion of the curve for each reaction.
  - $\circ$  Calculate the percent inhibition: % Inhibition = [( $\Delta$ A405/min Uninhibited  $\Delta$ A405/min Blank) ( $\Delta$ A405/min Inhibited  $\Delta$ A405/min Blank)] / ( $\Delta$ A405/min Uninhibited  $\Delta$ A405/min Blank) \* 100
  - One Trypsin Inhibitor Unit (TIU) is defined as the amount of inhibitor that decreases the activity of two trypsin units by 50%.

## Outline of the Royston et al. (1987) Clinical Trial Protocol

This landmark study was the first to demonstrate the profound blood-sparing effects of **aprotinin** in cardiac surgery.

Objective: To evaluate the effect of high-dose **aprotinin** on blood loss and transfusion requirements in patients undergoing repeat open-heart surgery.



Study Design: Randomized, controlled trial.

Patient Population: 22 patients undergoing repeat open-heart surgery via a previous median sternotomy.

#### Intervention:

- **Aprotinin** Group (n=11): Received a high-dose regimen of **aprotinin** (approximately 700 mg intravenously) from the start of anesthesia to the end of the operation.
- Control Group (n=11): Did not receive **aprotinin**.

#### **Primary Outcome Measures:**

- Total blood loss (intraoperative and postoperative).
- Blood transfusion requirements.

#### Methodology:

- Randomization: Patients were randomly assigned to either the **aprotinin** or control group.
- Anesthesia and Surgery: Standardized anesthetic and surgical procedures for open-heart surgery were followed.
- Aprotinin Administration: The aprotinin group received the specified high-dose regimen.
- Data Collection: Blood loss was meticulously measured during and after the surgical procedure. All blood products transfused were recorded.
- Statistical Analysis: The mean blood loss and transfusion requirements between the two groups were compared using appropriate statistical tests (p < 0.001 was considered highly significant).[3]

## **Visualizing Aprotinin's Mechanism of Action**

The following diagrams, generated using the DOT language, illustrate the key pathways affected by **aprotinin** and a typical experimental workflow.





#### Click to download full resolution via product page

Caption: Aprotinin's Inhibition of the Intrinsic Coagulation Pathway.



Click to download full resolution via product page

Caption: **Aprotinin**'s Inhibition of the Fibrinolytic Pathway.





Click to download full resolution via product page

Caption: Workflow for a Trypsin Inhibition Assay.



## The Controversy and Re-evaluation of Aprotinin

Despite its demonstrated efficacy in reducing bleeding, the use of **aprotinin** became a subject of intense debate and scrutiny.

- 2006-2007: Observational studies began to raise concerns about a potential increased risk of renal failure, myocardial infarction, and stroke associated with **aprotinin** use.
- 2008: The results of the BART (Blood Conservation Using Antifibrinolytics in a Randomized Trial) study were published. This large, multicenter trial suggested a trend towards increased mortality in high-risk cardiac surgery patients who received aprotinin compared to those who received lysine analogues (tranexamic acid or aminocaproic acid).[5]
- Market Withdrawal: In response to the BART trial findings, aprotinin was withdrawn from the market worldwide.
- Re-evaluation and Re-introduction: Subsequent analyses of the BART trial data and other studies led to a re-evaluation of the risks and benefits of aprotinin. Some analyses suggested that the initial conclusions of the BART trial may have been influenced by methodological issues. In 2012, the European Medicines Agency (EMA) recommended lifting the suspension of aprotinin, and it has since been re-introduced for restricted use in specific patient populations in some countries.

### Conclusion

The history of **aprotinin** in research is a compelling narrative of discovery, clinical application, controversy, and scientific re-evaluation. From its initial isolation as a pancreatic enzyme inhibitor to its role as a potent antifibrinolytic agent in major surgery, **aprotinin** has been a valuable tool for both researchers and clinicians. While its clinical use has been tempered by safety concerns, the study of **aprotinin** has significantly advanced our understanding of the coagulation and fibrinolytic systems. For drug development professionals, the story of **aprotinin** serves as a powerful case study in the complex interplay between efficacy, safety, and the rigorous, ongoing evaluation of therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. protocols.io [protocols.io]
- 2. Enzymatic Assay of Aprotinin [sigmaaldrich.com]
- 3. Effect of aprotinin on need for blood transfusion after repeat open-heart surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A comparison of aprotinin and lysine analogues in high-risk cardiac surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putting the record straight on aprotinin as safe and effective: results from a mixed treatment meta-analysis of trials of aprotinin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Aprotinin: A Technical Guide to its Discovery, Mechanism, and Research History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434871#the-discovery-and-history-of-aprotinin-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com